An In-depth Technical Guide to Methyl 5-bromo-6-chlorobenzo[b]thiophene-2-carboxylate: Properties, Synthesis, and Applications
An In-depth Technical Guide to Methyl 5-bromo-6-chlorobenzo[b]thiophene-2-carboxylate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl 5-bromo-6-chlorobenzo[b]thiophene-2-carboxylate, a halogenated benzothiophene derivative. While specific data for this exact substitution pattern is limited in publicly available literature, this document synthesizes information from closely related analogs to offer valuable insights for researchers in medicinal chemistry and materials science. The benzothiophene scaffold is a prominent heterocyclic core in numerous pharmacologically active compounds, making this derivative a molecule of significant interest.[1]
Compound Identity and Physicochemical Properties
Methyl 5-bromo-6-chlorobenzo[b]thiophene-2-carboxylate is a polysubstituted aromatic heterocyclic compound. Its structure, featuring a benzothiophene core with bromo, chloro, and methyl carboxylate functional groups, makes it a versatile building block for the synthesis of more complex molecules.
Table 1: Physicochemical Properties of Methyl 5-bromo-6-chlorobenzo[b]thiophene-2-carboxylate and Related Analogs
| Property | Value (Predicted/Inferred) | Reference Analogues and Data |
| CAS Number | Not explicitly assigned. | A related isomer, methyl 4-bromo-6-chlorobenzo[b]thiophene-2-carboxylate, has the CAS number 2169644-76-0.[2] |
| Molecular Formula | C₁₀H₆BrClO₂S | Based on the chemical structure. |
| Molecular Weight | 305.58 g/mol | Calculated based on the molecular formula. The molecular weight for methyl 4-bromo-6-chlorobenzo[b]thiophene-2-carboxylate is also 305.58 g/mol .[2] |
| Appearance | Likely a solid at room temperature. | Methyl 6-bromobenzo[b]thiophene-2-carboxylate is a solid.[3] |
| Purity | Typically >95% when synthesized for research purposes. | Commercial suppliers often provide compounds with purities of 95% or higher.[2][3][4] |
| Storage Conditions | Recommended to be stored at 2-8°C, sealed in a dry, dark place. | These are common storage conditions for similar halogenated aromatic compounds to prevent degradation.[3][4] |
| InChI Key | KSYIXZHTDAKOPB-UHFFFAOYSA-N (for the 4-bromo-6-chloro isomer) | The InChI Key for the title compound is expected to be different but similar in complexity.[2] |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway
Caption: Proposed synthetic workflow for Methyl 5-bromo-6-chlorobenzo[b]thiophene-2-carboxylate.
Step-by-Step Experimental Protocol (Hypothesized)
Step 1: Synthesis of a Methyl 3-aminobenzothiophene-2-carboxylate derivative
This initial step involves the condensation of a suitably substituted 2-halobenzonitrile with methyl thioglycolate. Microwave-assisted synthesis has been shown to be effective for this type of reaction, providing rapid access to the 3-aminobenzo[b]thiophene core.[6]
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Reaction Setup: In a microwave-safe vessel, combine the starting 2-halobenzonitrile (1.0 eq.), methyl thioglycolate (1.1 eq.), and triethylamine (3.0 eq.) in dimethyl sulfoxide (DMSO).
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Microwave Irradiation: Subject the reaction mixture to microwave irradiation at a temperature of approximately 130°C for 10-15 minutes.
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Workup and Isolation: After cooling, the reaction mixture is typically poured into water, and the resulting precipitate is collected by filtration, washed with water, and dried to yield the crude Methyl 3-aminobenzothiophene-2-carboxylate derivative. Purification can be achieved by recrystallization.
Step 2: Sandmeyer Reaction for Halogen Introduction
The Sandmeyer reaction is a classic method for converting an amino group on an aromatic ring into a halide.
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Diazotization: The Methyl 3-aminobenzothiophene-2-carboxylate derivative (1.0 eq.) is dissolved in a suitable acidic medium (e.g., a mixture of hydrobromic and hydrochloric acids). The solution is cooled to 0-5°C, and a solution of sodium nitrite (1.1 eq.) in water is added dropwise, maintaining the low temperature.
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Halogenation: The resulting diazonium salt solution is then added to a solution of copper(I) bromide and copper(I) chloride in their respective acids at an elevated temperature.
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Workup and Isolation: After the reaction is complete, the mixture is cooled and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product, Methyl 5-bromo-6-chlorobenzo[b]thiophene-2-carboxylate, can be purified by column chromatography.
Applications in Drug Discovery and Materials Science
Benzothiophene derivatives are recognized as "privileged structures" in medicinal chemistry due to their presence in a variety of biologically active compounds.[6] They are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1]
Potential as Kinase Inhibitors
Many kinase inhibitors feature a heterocyclic core that can interact with the ATP-binding site of the enzyme. The benzothiophene scaffold is a key component of some reported kinase inhibitors.[6] The specific halogenation pattern of Methyl 5-bromo-6-chlorobenzo[b]thiophene-2-carboxylate could be exploited to achieve selectivity for particular kinases.
Caption: Potential mechanism of action for a benzothiophene-based kinase inhibitor.
Antimicrobial and Anticancer Research
Thiophene derivatives have shown promise as antibacterial and anticancer agents.[7][8] The introduction of halogens into the benzothiophene scaffold can enhance these properties. For instance, brominated thiophene derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[8] Further derivatization of the ester group into amides or hydrazones could lead to compounds with enhanced biological activity.
Conclusion
Methyl 5-bromo-6-chlorobenzo[b]thiophene-2-carboxylate represents a valuable, albeit understudied, building block for the synthesis of novel compounds with potential applications in drug discovery and materials science. While direct experimental data is sparse, this guide provides a solid foundation for researchers by leveraging data from closely related analogs to predict properties, propose a viable synthetic route, and highlight promising areas of application. Further research into the synthesis and biological evaluation of this specific isomer is warranted to fully explore its potential.
References
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